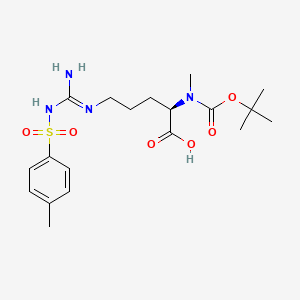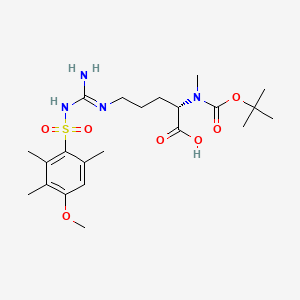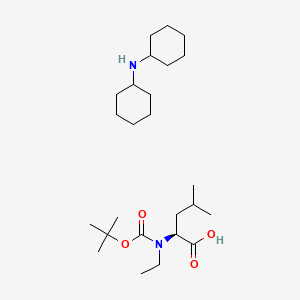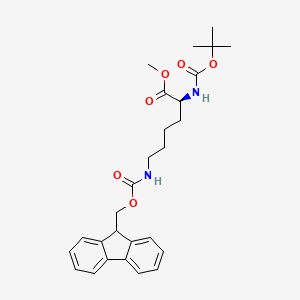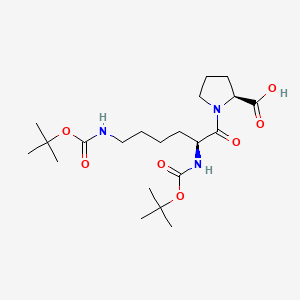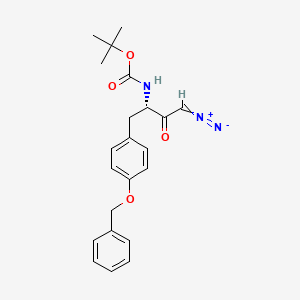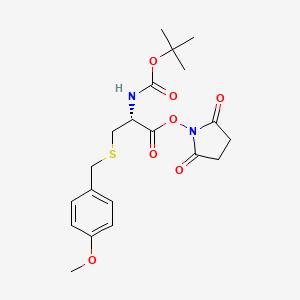
66413-65-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Peptide Synthesis
Boc-Cys(Mob)-OSu: is widely used in peptide synthesis. The Boc group (tert-butyloxycarbonyl) is a common amino-protecting group that can be removed under mildly acidic conditions, making it ideal for synthesizing peptides using Boc chemistry . This compound, with its specific protecting groups, allows for the selective formation of disulfide bridges, which are crucial in the folding and stability of peptides.
Protein Semisynthesis
In protein semisynthesis, Boc-Cys(Mob)-OSu plays a critical role in the segmental isotopic labeling of proteins. This technique is essential for studying protein structure and dynamics using nuclear magnetic resonance (NMR) spectroscopy. The selective deprotection of cysteine residues enables the incorporation of isotopically labeled amino acids into specific regions of the protein .
Bioconjugation
The compound is also instrumental in bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs). The Mob group (4-methoxybenzyl) is a protecting group that can be removed under reductive conditions, allowing for the site-specific attachment of therapeutic agents to cysteine residues in antibodies .
Drug Discovery
In drug discovery, Boc-Cys(Mob)-OSu is used to generate libraries of peptides that can be screened for biological activity. The ability to protect and deprotect cysteine residues selectively is crucial for the rapid synthesis of diverse peptide variants .
Chemical Biology
Chemical biologists use Boc-Cys(Mob)-OSu for the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. The Mob group is particularly useful for the orthogonal protection of cysteine residues, enabling the formation of complex peptide macrocycles .
Material Science
Lastly, in material science, this compound is utilized in the design of self-assembling peptides. These peptides can form hydrogels and other nanostructures that have potential applications in tissue engineering and drug delivery systems. The reversible protection of cysteine thiol groups is key to controlling the self-assembly process .
Mechanism of Action
Target of Action
Boc-Cys(Mob)-OSu, also known as “66413-65-8”, is primarily used as a building block in the synthesis of peptides and proteins, particularly those that contain cysteine residues . It is commonly utilized in Boc Solid Phase Peptide Synthesis (SPPS) .
Mode of Action
The compound’s mode of action is centered around its role as a protecting group for the cysteine thiol group . The Boc (tert-butyloxycarbonyl) group is stable towards most nucleophiles and bases , while the Mob (4-methoxybenzyl) group can be removed by HF or TFMSA during the cleavage of the peptide from the resin . This allows for the controlled synthesis of complex peptides and proteins.
Biochemical Pathways
Boc-Cys(Mob)-OSu plays a crucial role in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Mob group can undergo oxidation to give the corresponding Mob-protected sulfone, Cys(Mob(O)), which can then be incorporated into peptides via Fmoc-SPPS .
Result of Action
The primary result of the action of Boc-Cys(Mob)-OSu is the successful synthesis of complex peptides and proteins. By protecting the cysteine thiol group during synthesis and then deprotecting it at a controlled stage, Boc-Cys(Mob)-OSu enables the creation of peptides and proteins with precise structures .
Action Environment
The action of Boc-Cys(Mob)-OSu is influenced by various environmental factors. For instance, the efficiency of the protection and deprotection processes can be affected by the pH, temperature, and solvent used in the synthesis . Furthermore, the stability of the compound and its efficacy in peptide synthesis can be influenced by storage conditions .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O7S/c1-20(2,3)28-19(26)21-15(18(25)29-22-16(23)9-10-17(22)24)12-30-11-13-5-7-14(27-4)8-6-13/h5-8,15H,9-12H2,1-4H3,(H,21,26)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUACEEUEOQUMSU-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Cys(Mob)-OSu | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

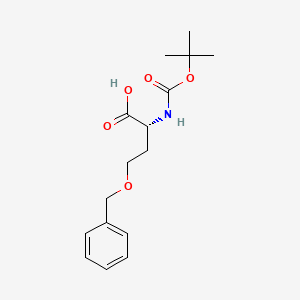


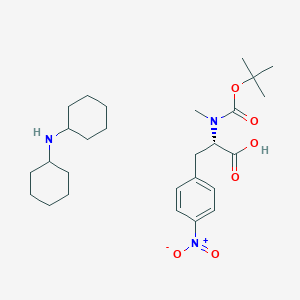
![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)
